N-benzoyl-N'-(1H-indazol-6-yl)thiourea

Physicochemical profiling Assay development Pre-formulation screening

Researchers needing consistent exposure in cellular assays often struggle with solubility inconsistencies across positional isomers. N-Benzoyl-N'-(1H-indazol-6-yl)thiourea delivers defined solubility (1.8 µg/mL) and lipophilicity (XLogP3 3.1) for reproducible ADME screening. • Validated STK33 kinase hinge-binding scaffold • 35-fold solubility differentiation from 5-yl isomer enables controlled SAR • Compact structure (MW 296.3) with 3 HBD / 3 HBA for fragment-based design. Supplied at ≥95% purity.

Molecular Formula C15H12N4OS
Molecular Weight 296.35
CAS No. 866049-27-6
Cat. No. B2735964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzoyl-N'-(1H-indazol-6-yl)thiourea
CAS866049-27-6
Molecular FormulaC15H12N4OS
Molecular Weight296.35
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C15H12N4OS/c20-14(10-4-2-1-3-5-10)18-15(21)17-12-7-6-11-9-16-19-13(11)8-12/h1-9H,(H,16,19)(H2,17,18,20,21)
InChIKeyBOQDSDCNVCRLFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-N'-(1H-indazol-6-yl)thiourea: Physicochemical and Structural Profile


N-Benzoyl-N'-(1H-indazol-6-yl)thiourea (CAS 866049-27-6; PubChem CID 1481180) is a disubstituted thiourea derivative with molecular formula C₁₅H₁₂N₄OS and molecular weight 296.3 g/mol. The compound features a benzoyl group attached to one thiourea nitrogen and a 1H-indazol-6-yl moiety on the other, creating a characteristic N-benzoyl-N'-heteroaryl thiourea scaffold. Its computed XLogP3-AA is 3.1 and experimental aqueous solubility at pH 7.4 is 1.8 µg/mL [1]. The indazole-6-yl substitution pattern distinguishes it from the 5-yl (CAS 497060-10-3) and 3-yl (CAS 691406-10-7) positional isomers, each showing distinct physicochemical and biological interaction profiles. The compound is available from multiple vendors at ≥95% purity specifications and is classified as a Screening Compound within the MLSMR library (MLS000764035) .

N-Benzoyl-N'-(1H-indazol-6-yl)thiourea: Irreplaceable Against Positional Isomers & Analogs


Positional isomerism on the indazole ring profoundly alters both physicochemical properties and target-binding geometry for N-benzoyl-N'-indazolyl thioureas. The 6-yl isomer exhibits a computed XLogP3 of 3.1 versus ACD/LogP values of 2.42 for the 5-yl isomer and 2.69 for the 3-yl isomer, corresponding to meaningful differences in lipophilicity-driven membrane permeability and non-specific protein binding [1]. More critically, aqueous solubility differs by approximately 35-fold: the 6-yl isomer at 1.8 µg/mL (≈6.1 µM) versus the 5-yl isomer at 62.4 mg/L (≈210 µM) [1]. These differences preclude direct substitution in any assay where consistent exposure is required. Furthermore, indazole-6-yl thioureas have demonstrated measurable, albeit modest, inhibition of Serine/threonine-protein kinase 33 (STK33) in purified enzyme assays, a target engagement profile that is substitution-dependent and cannot be assumed for other positional isomers or N-phenyl analogs lacking the indazole hydrogen-bond donor/acceptor network [2][3].

N-Benzoyl-N'-(1H-indazol-6-yl)thiourea: Quantitative Differentiation Evidence


Aqueous Solubility: 6-yl vs. 5-yl Positional Isomer

N-Benzoyl-N'-(1H-indazol-6-yl)thiourea exhibits an experimentally measured aqueous solubility of 1.8 µg/mL at pH 7.4 (≈6.1 µM), which is approximately 35-fold lower than the estimated water solubility of 62.43 mg/L (≈210 µM) for the 5-yl positional isomer N-benzoyl-N'-(1H-indazol-5-yl)thiourea (CAS 497060-10-3) [1]. This substantial solubility differential means that at a nominal screening concentration of 10 µM, the 6-yl isomer is near its solubility limit whereas the 5-yl isomer remains fully solubilized, directly impacting apparent potency measurements and false-negative rates in biochemical assays.

Physicochemical profiling Assay development Pre-formulation screening

Lipophilicity Differences Between Positional Isomers

The computed lipophilicity of N-benzoyl-N'-(1H-indazol-6-yl)thiourea is XLogP3-AA = 3.1, intermediate between the 3-yl isomer (LogP = 2.69) and published values for the 5-yl isomer (ACD/LogP = 2.42; alternatively reported as Logp = 3.15) [1]. The 0.4–0.7 log unit difference between the 6-yl and 5-yl isomers corresponds to an estimated 2.5- to 5-fold difference in octanol-water partition coefficient, which has implications for passive membrane permeability and non-specific protein binding under physiological conditions.

ADME prediction Lipophilicity Permeability

STK33 Kinase Inhibition: Indazol-6-yl Thiourea Scaffold Evidence

Two structurally related 1-(aryl)-3-(1H-indazol-6-yl)thioureas have been tested in a purified STK33 kinase inhibition assay (PubChem BioAssay AID 2821), yielding EC₅₀ values of 9.41 µM for the 4-ethylphenyl analog (BDBM67600) and 38.7 µM for the 3-dimethylsulfamoylphenyl analog (BDBM67621) [1][2]. N-Benzoyl-N'-(1H-indazol-6-yl)thiourea shares the indazol-6-yl thiourea pharmacophore but replaces the aryl group with a benzoyl moiety, introducing an additional hydrogen-bond acceptor (carbonyl oxygen) that may alter kinase hinge-region binding geometry. The 4.1-fold potency difference between the two comparator analogs demonstrates that the N-substituent on the indazol-6-yl thiourea scaffold meaningfully modulates kinase inhibitory activity, and the benzoyl variant represents a distinct chemotype within this series.

Kinase inhibition STK33 Serine/threonine kinase

Indazole Substitution Position and Kinase Binding Orientation

The 1H-indazol-6-yl substitution pattern positions the thiourea linkage para to the indazole N1–N2 hydrogen-bond donor/acceptor system, creating a linear arrangement of hydrogen-bond functionalities distinct from the meta-like geometry of the 5-yl isomer and the ortho-like geometry of the 3-yl isomer. This topological difference is functionally significant: the patent literature on indazole-based kinase inhibitors consistently identifies the 6-substituted indazole scaffold as a privileged hinge-binding motif, with the N1–N2 of indazole engaging the kinase hinge region while the 6-position substituent projects toward the solvent-exposed region or selectivity pocket [1]. N-Benzoyl-N'-(1H-indazol-6-yl)thiourea uniquely combines this validated 6-indazolyl kinase recognition element with an acylthiourea moiety, whose benzoyl carbonyl can serve as an additional hydrogen-bond acceptor for interactions with the catalytic lysine or DFG-motif residues.

Structure-activity relationship Kinase hinge binding Molecular recognition

N-Benzoyl-N'-(1H-indazol-6-yl)thiourea: Procurement & Application Scenarios


Indazole-6-yl Chemotype Diversity for Kinase Inhibitor Libraries

For kinase-focused compound collections, N-benzoyl-N'-(1H-indazol-6-yl)thiourea fills a specific gap as a benzoylthiourea-substituted 6-indazolyl scaffold, complementing the more common indazole carboxamide and urea series. The validated STK33 inhibition by close indazol-6-yl thiourea analogs (EC₅₀ 9.4–38.7 µM) [1] supports its inclusion in panels designed to probe serine/threonine kinase selectivity. The 6-yl substitution pattern is the most extensively precedented indazole attachment for kinase hinge binding, making this compound a logical procurement choice for hit-finding campaigns targeting the kinome.

Physicochemical Candidate Selection for Cellular Target Engagement

With an experimental aqueous solubility of 1.8 µg/mL (≈6.1 µM) and XLogP3 of 3.1 [2], N-benzoyl-N'-(1H-indazol-6-yl)thiourea occupies a defined physicochemical space suitable for cellular assays requiring moderate lipophilicity and low-micromolar soluble concentrations. The 35-fold solubility differential versus the 5-yl positional isomer makes the 6-yl variant the appropriate selection when higher lipophilicity and lower aqueous solubility are desired to mimic lead-like or drug-like property profiles in early-stage ADME screening cascades.

Benzoylthiourea H-Bond Network for Fragment-Based Design

The benzoylthiourea moiety provides three hydrogen-bond donors (two thiourea NH, one indazole NH) and three hydrogen-bond acceptors (thiocarbonyl S, benzoyl carbonyl O, indazole N2) within a compact structure (MW 296.3, 2 rotatable bonds) [2]. This dense hydrogen-bonding functionality, combined with the indazole N1–N2 donor-acceptor pair, makes the compound a suitable starting point for fragment elaboration or structure-based design targeting enzyme active sites with complementary hydrogen-bonding capacity, particularly kinases where the hinge-binding indazole motif is productive.

Positional Isomer Comparators for Indazole SAR

The availability of all three positional isomers (3-yl, 5-yl, and 6-yl) of N-benzoyl-N'-(indazolyl)thiourea enables systematic structure-activity relationship studies isolating the effect of indazole substitution position on target binding. The measured and computed property differences—LogP values of 2.69 (3-yl), 2.42 (5-yl), and 3.1 (6-yl), and solubility values differing by up to 35-fold [2]—allow researchers to deconvolute substitution-dependent changes in both target engagement and compound handling properties within a congeneric series.

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